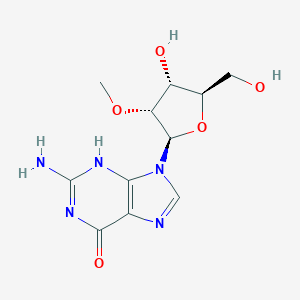

2'-O-Methylguanosine

Vue d'ensemble

Description

2’-O-Methylguanosine is a modified nucleoside derived from guanosine, where the hydrogen on the hydroxyl group at the 2’ position of the ribose is replaced by a methyl group . This modification is commonly found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), and plays a crucial role in the regulation of gene expression and RNA stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylguanosine typically involves the methylation of guanosine at the 2’ hydroxyl group. One common method is the use of methyl iodide or dimethyl sulfate as methylating agents under basic conditions . The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the methylation process.

Industrial Production Methods: Industrial production of 2’-O-Methylguanosine may involve large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-O-Methylguanosine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a hydroxymethyl group.

Reduction: The carbonyl group in the guanine base can be reduced to form a hydroxyl group.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include hydroxymethylguanosine, reduced guanosine derivatives, and various substituted guanosine compounds .

Applications De Recherche Scientifique

Role in RNA Stability and Structure

Z-Form RNA Stabilization

Recent studies have demonstrated that 2'-O-methylguanosine can stabilize Z-form RNA structures. For instance, the incorporation of 2'-O-methyl-8-methylguanosine (m^8Gm) into RNA significantly enhances the stability of Z-RNA under low salt conditions. This stabilization facilitates structural studies and protein interactions involving Z-RNA, which is crucial for understanding its biological functions and implications in diseases such as cancer .

Impact on mRNA Stability

2'-O-methylation is also prevalent in mRNA, where it enhances stability and translation efficiency. Specifically, the methylation of the second transcribed nucleotide within the mRNA cap influences protein production levels in a cell-specific manner. This modification helps distinguish between 'self' and 'non-self' RNA during viral infections, thereby contributing to immune evasion mechanisms .

Therapeutic Applications

mRNA Therapeutics

The incorporation of this compound into mRNA therapeutics has been shown to improve their biological properties. Modifications at both the 5' and 3' ends of mRNA, including the addition of 2'-O-methyl groups, enhance mRNA stability and translational efficiency. These modifications are crucial for developing effective mRNA-based vaccines and therapeutics, particularly in oncology .

Resistance to Decapping Enzymes

Research indicates that 2'-O-methylated caps confer resistance to decapping enzymes like DXO while maintaining vulnerability to DCP2 action. This selective resistance is vital for prolonging mRNA lifespan in cells, which can enhance the efficacy of therapeutic mRNAs .

Molecular Biology Techniques

Chemical Modification for RNA Studies

this compound is widely used in the synthesis of modified oligonucleotides for various molecular biology applications. Its incorporation into RNA facilitates studies on RNA structure-function relationships and interactions with proteins. The ability to chemically modify RNA allows researchers to create probes for tracking RNA dynamics within cells .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Stabilization of Z-RNA using m^8Gm | Demonstrated that m^8Gm significantly stabilizes Z-RNA structures under physiological conditions | Structural biology, understanding Z-RNA interactions |

| Impact of 2'-O-methylation on mRNA | Found that methylation at the second transcribed nucleotide regulates protein biosynthesis | Therapeutic mRNA design, vaccine development |

| Resistance to decapping enzymes | Showed that 2'-O-methylation enhances resistance to DXO-mediated decapping | Prolonging mRNA lifespan for therapeutic use |

Mécanisme D'action

The mechanism of action of 2’-O-Methylguanosine involves its incorporation into RNA molecules, where it influences RNA stability and function. The methylation at the 2’ position of the ribose enhances the resistance of RNA to enzymatic degradation and modulates its interaction with proteins and other RNA molecules . This modification can affect various cellular processes, including translation, splicing, and RNA transport .

Comparaison Avec Des Composés Similaires

2’-O-Methyladenosine: Another methylated nucleoside with similar properties and functions.

2’-O-Methylcytidine: A methylated cytidine derivative with roles in RNA stability and function.

2’-O-Methyluridine: A methylated uridine derivative involved in RNA modifications.

Uniqueness: 2’-O-Methylguanosine is unique due to its specific role in the regulation of gene expression and RNA stability. Its presence in various RNA molecules highlights its importance in maintaining RNA integrity and function .

Activité Biologique

2'-O-Methylguanosine (2'-O-MeG) is a modified nucleoside that plays a significant role in various biological processes, particularly in RNA biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with cellular components, and implications for health and disease. The findings are supported by case studies and research data.

This compound is known to influence several biological pathways through its role in RNA modifications. It is primarily involved in:

- Ribosomal RNA (rRNA) Methylation : 2'-O-MeG modifications are critical for the structural integrity and function of rRNA, affecting ribosome assembly and function. For example, the modification at position Gm2922 is essential for ribosome biogenesis in yeast, as it gates nuclear export of the pre-60S ribosomal subunit .

- Immune Modulation : Recent studies have demonstrated that 2'-O-MeG-containing RNA fragments can act as antagonists to Toll-like receptors (TLR) 7 and 8. These receptors are pivotal in initiating immune responses. Specifically, short RNA fragments containing 2'-O-MeG can inhibit TLR7/8 signaling, thereby preventing autoimmune responses .

Interaction with Cellular Components

The interaction of this compound with various proteins and cellular structures has been extensively studied:

- Nuclear GTPase Nog2 : This protein interacts with Gm2922 during ribosome assembly. The presence of 2'-O-MeG enhances the binding affinity of Nog2, which is crucial for the proper assembly of the ribosome .

- tRNA Modifications : In human cells, N2-methylguanosine modifications on tRNAs are synergistic with other methylation events, influencing tRNA stability and function in protein synthesis .

Study on TLR7/8 Antagonism

A study published in Nature highlighted that certain this compound RNA fragments serve as natural antagonists to TLR7 and TLR8. These fragments were shown to reduce TLR-mediated immune sensing in vivo, suggesting a mechanism by which host RNAs evade detection and prevent autoimmunity .

Ribosome Biogenesis in Yeast

Research demonstrated that the modification of Gm2922 by this compound is critical for the assembly of functional ribosomes. Mutations affecting this site led to defects in ribosome biogenesis, emphasizing the importance of this modification in cellular function .

Summary of Key Findings

Implications for Health and Disease

The biological activities of this compound have significant implications:

- Autoimmune Diseases : Understanding how 2'-O-MeG modulates immune responses could lead to novel therapeutic strategies for autoimmune diseases.

- Cancer Biology : Alterations in RNA modifications, including those involving 2'-O-MeG, may contribute to tumorigenesis by affecting protein synthesis and immune evasion.

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYNGSFVYRPRCG-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175669 | |

| Record name | 2'-O-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-71-8 | |

| Record name | 2′-O-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W722H4PA1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2'-O-methylguanosine in tRNA?

A1: Gm is commonly found at position 18 (Gm18) in the D-loop of tRNA in bacteria like Escherichia coli and Thermus thermophilus. [, ] This modification contributes to tRNA stability, especially at high temperatures, and influences the translation of specific codons. [] In Shigella flexneri, the absence of Gm18, alongside other modifications, was linked to reduced virulence gene expression. []

Q2: How does the presence of this compound in tRNA affect other modifications?

A2: Research in T. thermophilus suggests that Gm18, along with 5-methyluridine at position 54 and pseudouridine at position 55, contributes to a network of modifications in tRNA. [] The absence of m5U54, catalyzed by the enzyme TrmFO, led to an increase in Gm18 levels at lower growth temperatures. [] This suggests an intricate interplay between different modifications in maintaining tRNA structure and function.

Q3: What is the role of this compound in rRNA?

A3: Gm, along with other 2'-O-methylated nucleosides, is abundant in rRNA of the hyperthermophile Sulfolobus solfataricus. [, ] These modifications are suggested to contribute to rRNA stability at high temperatures. [, ] Studies on S. cerevisiae showed that a specific this compound in the peptidyl transferase center of mitochondrial 21S rRNA, catalyzed by the enzyme Pet56, is crucial for the formation of functional ribosomes. [, ]

Q4: Is this compound found in mRNA, and if so, what are its potential functions?

A4: Yes, Gm has been detected in mRNA from rat brain [, ] and Saccharomyces cerevisiae. [] In rat brain mRNA, Gm was found in the 5'-penultimate position of both cap 1 and cap 2 structures. [, ] While its specific function in mRNA is not yet fully elucidated, it likely contributes to mRNA stability, translation efficiency, or other mRNA-related processes.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C11H15N5O5, and its molecular weight is 297.26 g/mol.

Q6: What are the spectroscopic characteristics of this compound?

A7: The spectroscopic properties of Gm are similar to those of guanosine, with characteristic absorbance in the UV region around 250-260 nm. [] Proton NMR studies have been used to analyze the conformational characteristics of Gm, demonstrating that 2'-O-methylation stabilizes the C3'-endo form of the ribose sugar. []

Q7: What analytical methods are commonly used to characterize and quantify this compound?

A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry (MS), is commonly employed to identify and quantify Gm. [, , , ] In particular, hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) has proven effective for the simultaneous determination of multiple methylated nucleosides, including Gm, in biological samples like serum and urine. [, ]

Q8: What are the potential applications of research on this compound?

A8: Research on Gm holds promise for various applications, including:

- Biomarker Development: Altered levels of Gm and other modified nucleosides in bodily fluids, such as serum and urine, have been linked to diseases like breast cancer. [, ] This highlights their potential as biomarkers for disease diagnosis and prognosis.

- Therapeutic Targets: Enzymes involved in Gm biosynthesis, such as TrmH, represent potential therapeutic targets. [, , ] Modulating their activity could be explored for treating diseases associated with aberrant RNA methylation.

- RNA-Based Therapeutics: The incorporation of Gm into synthetic RNA molecules, like siRNA, can enhance their stability and improve their therapeutic potential. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.